molecular formula C20H23N3O3 B11173702 N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide

N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11173702
M. Wt: 353.4 g/mol
InChI Key: QGFXODNOSMIFGW-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide typically involves a multi-step process. One common method includes the reaction of 3-aminobenzamide with phenyl isocyanate to form the intermediate 3-[(phenylcarbonyl)amino]benzamide. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide can be compared with other similar compounds, such as:

    N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]pyridine: Similar structure but with a pyridine ring instead of a benzamide group.

    N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]quinazoline: Contains a quinazoline ring, offering different biological activities.

    N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]triazine: Features a triazine ring, which can influence its chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-benzamido-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C20H23N3O3/c24-19(21-9-10-23-11-13-26-14-12-23)17-7-4-8-18(15-17)22-20(25)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24)(H,22,25)

InChI Key

QGFXODNOSMIFGW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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